molecular formula C15H14ClNO2 B5651044 N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide

N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5651044
M. Wt: 275.73 g/mol
InChI Key: FVZZLPYDVXZKHO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond, resulting in the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to yield amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological targets.

    Medicine: Research is ongoing to evaluate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and functional groups enable it to bind to specific sites, potentially modulating biological pathways or chemical reactions.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-bromophenyl)-2-(4-methoxyphenyl)acetamide: Bromine substituent instead of chlorine.

    N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide: Methyl group instead of methoxy group.

Uniqueness: N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups may confer distinct properties compared to its analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-14-8-2-11(3-9-14)10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZZLPYDVXZKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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